Pyridoxine 3-sulfate

Description

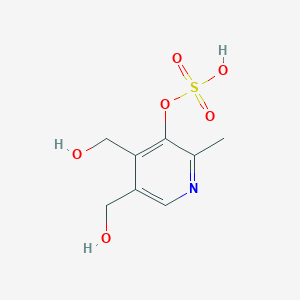

Structure

2D Structure

3D Structure

Properties

CAS No. |

107467-06-1 |

|---|---|

Molecular Formula |

C8H11NO6S |

Molecular Weight |

249.24 g/mol |

IUPAC Name |

[4,5-bis(hydroxymethyl)-2-methylpyridin-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C8H11NO6S/c1-5-8(15-16(12,13)14)7(4-11)6(3-10)2-9-5/h2,10-11H,3-4H2,1H3,(H,12,13,14) |

InChI Key |

KEXPIEQVJDWERO-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1OS(=O)(=O)O)CO)CO |

Canonical SMILES |

CC1=NC=C(C(=C1OS(=O)(=O)O)CO)CO |

Other CAS No. |

107467-06-1 |

Synonyms |

pyridoxine 3-sulfate |

Origin of Product |

United States |

Metabolic Pathways and Endogenous Formation of Pyridoxine 3 Sulfate

Formation and Excretion of Pyridoxine (B80251) 3-sulfate

Species-Specific Metabolic Divergence in Sulfated Vitamer Excretion (e.g., Feline Metabolism)

The metabolism of vitamin B6 exhibits marked species-specific differences, with felines demonstrating a unique reliance on sulfation pathways for vitamer excretion. In domestic cats, pyridoxine 3-sulfate and pyridoxal (B1214274) 3-sulfate are prominent urinary metabolites following pyridoxine supplementation nih.gov. In contrast to humans, where 4-pyridoxic acid is the primary end-product of vitamin B6 catabolism, cats excrete substantial quantities of these sulfated derivatives nih.govsigmaaldrich.com. Specifically, studies indicate that this compound can account for approximately 50% of the total urinary vitamin B6 metabolites in cats after pyridoxine administration, while pyridoxal 3-sulfate contributes around 25% nih.gov. This metabolic divergence underscores an evolutionary adaptation in felines, where sulfation serves as a crucial Phase II detoxification pathway, particularly given their higher dietary requirements for certain B-vitamins, including pyridoxine nih.govnih.govuni-freiburg.de. The amino acid taurine (B1682933) is also essential for proper sulfation processes in cats nih.gov.

Quantitative Analysis of this compound in Biological Excreta

Quantitative analysis of this compound in biological excreta, particularly urine, has been instrumental in elucidating its metabolic significance. Early studies involving domestic cats provided foundational data on the excretion patterns of sulfated vitamin B6 vitamers. For instance, preliminary research in adult domestic cats revealed that, following oral doses of [14C]pyridoxine hydrochloride, approximately 50% of the excreted dose appeared as this compound in the urine, with very little 4-pyridoxic acid detected nih.gov. The identity of this compound, along with pyridoxal 3-sulfate, was confirmed through isolation from urine samples and subsequent comparison with known compounds, leveraging chromatographic behavior and fluorescent properties nih.gov.

While specific quantitative data for this compound in humans are scarce due to its minor role in human excretion, analytical techniques developed for other vitamin B6 vitamers can be adapted. For instance, ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) utilizing stable isotope-labeled internal standards has been employed for the precise quantification of various B6 vitamers, including pyridoxine, pyridoxal, pyridoxal 5'-phosphate, pyridoxamine (B1203002), pyridoxamine 5'-phosphate, and 4-pyridoxic acid, in biological samples such as Caco-2 cells and human intestine genome.jp. This methodology provides a robust framework for the detailed analysis of this compound when required.

The following table summarizes the approximate urinary excretion percentages of key vitamin B6 metabolites in cats after pyridoxine supplementation, highlighting the dominance of sulfated forms:

| Metabolite | Approximate Urinary Excretion (% of total B6 metabolites) nih.gov |

| This compound | 50% |

| Pyridoxal 3-sulfate | 25% |

| N-methylpyridoxine | 25% |

| 4-Pyridoxic acid | Very little |

Cellular Uptake and Transport Mechanisms of Pyridoxine Vitamers

The cellular uptake and transport of pyridoxine vitamers, the collective term for the various forms of vitamin B6, are complex processes involving both passive and carrier-mediated mechanisms. Dietary vitamin B6, which includes pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms (PNP, PLP, PMP), is absorbed primarily in the jejunum of the small intestine sigmaaldrich.comgenome.jp. Before absorption, phosphorylated vitamers are typically dephosphorylated by intestinal phosphatases genome.jp.

Historically, vitamin B6 uptake was thought to occur primarily via passive diffusion, especially at higher concentrations genome.jp. However, more recent research indicates the involvement of specific carrier-mediated transport systems genome.jp. The sodium-dependent multivitamin transporter (SMVT) has been identified as a key protein facilitating pyridoxine uptake in various tissues, including the intestine, liver, and kidney. However, studies on colonic epithelial cells have shown pyridoxine uptake to be energy- and temperature-dependent but not necessarily sodium-dependent, suggesting diverse transport mechanisms across different tissues.

Furthermore, the thiamine (B1217682) transporters SLC19A2 and SLC19A3 have been shown to transport pyridoxine, particularly favoring acidic conditions, which suggests their potential role in pyridoxine absorption within the acidic microclimate of the small intestine. In human intestinal epithelial Caco-2 cells, pyridoxine uptake is a carrier-mediated process regulated by a protein kinase A (PKA)-mediated pathway genome.jp. Similarly, in mammalian colonocytes, a specific and regulatable carrier-mediated process for pyridoxine uptake has been demonstrated, characterized by saturation kinetics and regulation by various factors.

Once inside the cells, the non-phosphorylated vitamers (pyridoxine, pyridoxal, pyridoxamine) are rephosphorylated by pyridoxal kinase, converting them into their active coenzyme forms, such as pyridoxal 5'-phosphate (PLP) genome.jp. PLP, the metabolically active form of vitamin B6, is then primarily transported from the liver into circulation bound to albumin sigmaaldrich.com. For cellular uptake from the bloodstream, PLP must first be de-phosphorylated to pyridoxal by extracellular tissue-nonspecific alkaline phosphatase. It is noteworthy that pyridoxal is the only vitamin B6 form capable of crossing the blood-brain barrier.

Structural Biology and Molecular Mechanisms of Sulfated Pyridoxine Derivatives

Conformational Analysis of Pyridoxine (B80251) 3-sulfate and Its Metabolic Intermediates

Conformational analysis of pyridoxine derivatives is crucial for understanding their spatial structure and mobility, which in turn influences their biochemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, enabling the study of biologically important samples in solution. kpfu.ruresearchgate.net Studies on new pyridoxine derivatives have utilized high-resolution NMR techniques, including one-dimensional 1H NMR, two-dimensional 1H-1H COSY NMR, and dynamic 1H NMR, to analyze conformational processes. kpfu.ru

These studies have revealed various types of conformational exchange processes in pyridoxine derivatives, such as restricted rotations around specific bonds and twist-twist interconversions of cyclic structures. kpfu.ru For instance, the dynamics of neighboring conformational processes can significantly affect each other, with one process potentially decreasing the energy barrier of another. kpfu.ru Dynamic NMR experiments have also been used to determine energy barriers of conformational transitions in quaternary phosphonium (B103445) salts based on pyridoxine derivatives. researchgate.net

While specific detailed conformational analyses for pyridoxine 3-sulfate itself are less extensively documented in the provided search results, the general principles and methodologies applied to other pyridoxine derivatives, particularly those with cyclic acetal (B89532) rings or dinitrophenyl fragments, provide insights into the techniques used. kpfu.ruresearchgate.netresearchgate.net The conformational properties of pyridoxal (B1214274) Schiff's bases, which are related to pyridoxine derivatives, have also been investigated using NMR, focusing on rotations around C4-C4', Cα-Cβ, and N-Cα bonds. acs.orgacs.org

Enzyme-Substrate and Protein-Ligand Interactions

Pyridoxal 3-sulfate, a related sulfated derivative, is known to be involved in amino acid metabolism and neurotransmitter synthesis as a coenzyme, participating in transamination reactions essential for amino acid synthesis and degradation. It plays a critical role in synthesizing neurotransmitters like serotonin (B10506), dopamine (B1211576), and gamma-aminobutyric acid (GABA). The sulfation of pyridoxal is thought to modulate its solubility, stability, and biological activity.

Effects of Sulfation and Substituent Variations on Coenzymatic Activity and Complex Formation

The sulfation of pyridoxine derivatives, as seen in this compound and pyridoxal 3-sulfate, represents a metabolic modification that can influence their biological properties. In domestic cats, sulfation of pyridoxine and pyridoxal facilitates their excretion, acting as a detoxification mechanism. nih.gov This indicates that the addition of a sulfate (B86663) group significantly alters the compound's fate and interaction with metabolic pathways. nih.gov

While direct data on the effect of sulfation on the coenzymatic activity of this compound itself is limited in the provided snippets, the general understanding of pyridoxal 3-sulfate suggests that sulfation modulates its solubility, stability, and biological activity. The primary role of pyridoxal 3-sulfate as a coenzyme in transamination reactions highlights that even with sulfation, it retains significant metabolic function, albeit potentially altered compared to non-sulfated forms.

The distinct metabolic processing of sulfated pyridoxine derivatives in different species (e.g., cats vs. humans) underscores how substituent variations (like the presence of a sulfate group) can lead to diverse metabolic outcomes and potentially different coenzymatic efficiencies or complex formation characteristics. nih.gov

Computational Approaches in Structural Elucidation and Interaction Dynamics

Computational approaches, often combined with experimental techniques like NMR spectroscopy, are valuable for structural elucidation and understanding interaction dynamics of complex molecules. For pyridoxine derivatives, semi-empirical studies have been used in conjunction with dynamic NMR experiments to analyze conformational transformations. researchgate.net This combined methodology allows for greater accuracy in measurements and provides insights into intramolecular mobility and energy barriers of conformational transitions. researchgate.net

While the search results specifically mention computational studies for other pyridoxine derivatives, such as those containing a 'bulky' tert-butyl substituent or a seven-membered acetal ring, the application of such methods to this compound would follow similar principles. researchgate.net These computational methods can help predict and explain the spatial structure, conformational mobility, and how these factors influence the compounds' biochemical and physical properties. kpfu.ruresearchgate.net

Advanced Analytical Methodologies for Pyridoxine 3 Sulfate Research

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) for Vitamer Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) stands as a highly sensitive and selective method for the analysis of vitamin B6 vitamers, including Pyridoxine (B80251) 3-sulfate. The inherent fluorescence of the pyridine (B92270) ring in these compounds allows for their detection at very low concentrations, making this technique particularly suitable for analysis in complex biological matrices.

Research has identified Pyridoxine 3-sulfate and Pyridoxal (B1214274) 3-sulfate based on their distinct chromatographic behavior and fluorescent properties. researchgate.net The separation is typically achieved using a reversed-phase column, such as a C18 column, which separates the vitamers based on their polarity. hmdb.ca The mobile phase often consists of a buffered aqueous solution with an organic modifier like methanol (B129727) or acetonitrile (B52724). hmdb.cacdnsciencepub.com

Key parameters for HPLC-FLD analysis include the excitation and emission wavelengths, which are optimized to maximize the fluorescence signal of the target analyte. For vitamin B6 compounds, excitation wavelengths are often set around 290-330 nm, with emission monitored at approximately 390-400 nm. The precise wavelengths can be tuned to enhance selectivity for the sulfated form. The sensitivity of FLD allows for the quantification of this compound at nanogram-per-milliliter levels, with limits of detection (LOD) reported in the range of 0.04 ng/mL to 0.13 ng/mL for related indoleamine neurotransmitters using this method. nih.gov

Table 1: Typical Parameters for HPLC-FLD Analysis of Vitamin B6 Vitamers

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | hmdb.ca |

| Mobile Phase | Methanol-phosphate buffer (e.g., 10:90) with modifiers | hmdb.ca |

| Flow Rate | 0.9 - 1.0 mL/min | hmdb.cacdnsciencepub.com |

| Detection | Fluorescence Detector (FLD) | chemicalbook.com |

| Excitation λ | ~230-330 nm | cdnsciencepub.comchemicalbook.com |

| Emission λ | ~350-400 nm | cdnsciencepub.comchemicalbook.com |

Reversed-Phase HPLC for Impurity Profiling and Stability Studies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable tool for assessing the purity and stability of pharmaceutical compounds like this compound. mdpi.com These methods are crucial for quality control, ensuring that the compound is free from process-related impurities and degradation products. libretexts.orghmdb.ca

Stability-indicating RP-HPLC methods are developed to separate the active pharmaceutical ingredient (API) from any potential degradants that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. researchgate.net A typical RP-HPLC setup for this purpose utilizes a C18 or C8 column and a mobile phase of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. libretexts.orgnih.gov Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength set to the absorption maximum of the analyte, which for pyridoxine derivatives is often around 290 nm. seescience.org

Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. nih.gov For instance, a validated method for pyridoxine showed excellent linearity (R² = 0.9990), high accuracy with recovery rates between 100% and 101.2%, and precision with a relative standard deviation (RSD) of less than 2%. mdpi.comlibretexts.org Such validated methods are essential for routine quality control and for conducting long-term stability studies of the drug substance. mdpi.comhmdb.ca

Table 2: Parameters for a Validated Stability-Indicating RP-HPLC Method for Pyridoxine

| Validation Parameter | Result | Source |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | 0.9990 | mdpi.com |

| Accuracy (% Recovery) | 100% - 101.2% | mdpi.com |

| Precision (% RSD) | < 2% | mdpi.com |

| Detection Wavelength (UV) | 281 nm | mdpi.com |

| Column | Reversed-phase C18 | libretexts.org |

| Mobile Phase Composition | 90% Acetonitrile, 10% Water (v/v) | libretexts.org |

Spectroscopic Characterization Techniques (e.g., NMR, UV-Vis, FTIR, X-ray Crystallography)

Spectroscopic techniques are fundamental for the unequivocal identification and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the molecular structure of organic compounds. For vitamin B6 vitamers, NMR helps to confirm the identity and protonation states of the molecule. rdd.edu.iq While extensive NMR data is available for pyridoxine, specific spectral assignments for this compound are not widely published. The addition of a sulfate (B86663) group at the 3-position would be expected to induce significant chemical shifts in the signals of nearby protons and carbons, particularly the aromatic proton at the C-6 position and the carbons of the pyridine ring (C-2, C-3, C-4), providing a clear signature of sulfation.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridoxine and its derivatives exhibit characteristic absorption maxima that are dependent on pH due to the protonation state of the phenolic hydroxyl group and the ring nitrogen. bmrb.io For pyridoxine, the maximum absorbance is observed around 290 nm. seescience.org The UV spectrum of synthesized pyridoxine sulfate has been determined, and while specific data for the 3-sulfate isomer is sparse in readily available literature, the technique remains crucial for its identification and quantification. bmrb.io

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule. The infrared spectrum of this compound has been reported and compared with that of the compound isolated from biological samples, confirming its identity. bmrb.io The spectrum would show characteristic absorption bands for O-H stretching of the hydroxymethyl groups, C-O stretching, aromatic C=C and C=N stretching of the pyridine ring, and, crucially, the characteristic S=O and S-O stretching vibrations from the sulfate group, typically found in the 1210-1270 cm⁻¹ and 1030-1070 cm⁻¹ regions, respectively.

X-ray Crystallography : Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. While the crystal structures of enzymes that interact with pyridoxine, such as pyridoxine 4-oxidase, have been determined, the specific crystal structure for the isolated this compound molecule is not available in the surveyed literature. rug.nl Such a structure would be invaluable for understanding its precise molecular conformation and intermolecular interactions.

Table 3: Summary of Spectroscopic Techniques for this compound

| Technique | Information Provided | Status for this compound |

|---|---|---|

| NMR | Detailed molecular structure, connectivity, and stereochemistry. | Essential for characterization, but specific spectral data is not readily available in published literature. |

| UV-Vis | Information on the electronic structure and chromophore. | General characteristics of the pyridoxine chromophore are known; specific spectrum for the 3-sulfate ester has been determined. bmrb.io |

| FTIR | Identification of functional groups (e.g., -OH, C=C, S=O). | Experimental spectrum has been reported and is a key identification tool. bmrb.io |

| X-ray | Definitive 3D molecular structure and crystal packing. | Crucial for absolute structure determination, but no published crystal structure was found. |

Development of Chromogenic and Biosensor-Based Assays

While traditional chromatographic and spectroscopic methods are robust, there is a continuous drive to develop simpler, faster, and more portable analytical tools. Chromogenic and biosensor-based assays represent promising avenues for the rapid detection of this compound.

Chromogenic Assays : These assays rely on a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the analyte. acs.org The color change can be measured using a simple spectrophotometer or even visually. For this compound, a potential approach could involve enzymatic desulfation to yield pyridoxine, which could then be quantified using an established colorimetric method. For example, pyridoxine reacts with ferric ions (Fe(III)) to form a red-colored complex that absorbs maximally at 465 nm. The development of a direct chromogenic assay specific to the sulfated form would require a reagent that selectively reacts with the sulfate ester or the this compound molecule as a whole.

Biosensor-Based Assays : Biosensors combine a biological recognition element (e.g., enzyme, antibody) with a transducer to produce a measurable signal (e.g., electrical, optical) upon binding to the target analyte. Electrochemical biosensors have been developed for the detection of pyridoxine. These sensors often use modified electrodes, such as carbon paste electrodes enhanced with nanoparticles or polymers, to catalyze the electrochemical oxidation of pyridoxine. A biosensor for this compound could be designed using an enzyme like a sulfatase immobilized on an electrode surface. The enzyme would selectively cleave the sulfate group, and the resulting pyridoxine could be detected electrochemically. Such a device would offer high selectivity and sensitivity for real-time analysis in various samples.

Synthetic Chemistry and Derivatization of Pyridoxine 3 Sulfate

Chemical Synthesis Routes for Pyridoxine (B80251) 3-sulfate and Related Sulfated Analogs

The chemical synthesis of sulfated pyridoxine analogs, including pyridoxine 3-sulfate, typically involves the selective sulfation of hydroxyl groups present on the pyridoxine core. Pyridoxine (2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine) possesses a phenolic hydroxyl group at position 3 and two primary alcohol hydroxyl groups at positions 4' and 5' nih.gov. To achieve regioselective sulfation at the 3-position, protection of the other reactive hydroxyl groups is often a crucial preliminary step.

A common approach for sulfation of phenolic hydroxyl groups in related pyridoxal (B1214274) derivatives, such as pyridoxal 3-sulfate, involves the use of sulfur trioxide complexes, specifically the sulfur trioxide-pyridine complex or sulfur trioxide-triethylamine complexes . For instance, the synthesis of pyridoxal 3-sulfate has been reported to involve reacting a protected pyridoxal intermediate with a SO₃-pyridine complex in anhydrous dichloromethane (B109758) . This methodology can be adapted for the sulfation of pyridoxine at the 3-position, requiring the protection of the 5'-hydroxymethyl and phenolic hydroxyl groups (in the case of pyridoxal for pyridoxal 3-sulfate synthesis) or the 4' and 5' hydroxymethyl groups (for this compound synthesis) with suitable protecting groups like tert-butyldimethylsilyl (TBDMS) or benzyl (B1604629) groups . Subsequent deprotection via methods such as fluoride-mediated cleavage or hydrogenolysis would then yield the desired sulfated product .

This compound has been identified as a major urinary metabolite of vitamin B6 in domestic cats, accounting for approximately 50% of excreted pyridoxine hydrochloride at certain oral doses nih.gov. Its identity has been confirmed through isolation from urine and comparison with known synthetic compounds, suggesting that a chemical synthesis route exists for its preparation for characterization purposes nih.gov. This metabolic sulfation of phenol (B47542) groups is a known detoxification reaction, further highlighting the chemical feasibility of introducing a sulfate (B86663) group at the 3-position of the pyridoxine ring nih.gov.

Derivatization Strategies for Pyridoxine-Based Scaffolds

The pyridoxine scaffold offers multiple sites for chemical modification, primarily its hydroxyl groups at positions 3, 4', and 5', and the methyl group at position 2 nih.gov. Derivatization strategies are employed to alter the physicochemical properties, introduce new functionalities, or synthesize analogs with specific biological activities researchgate.net.

Key Derivatization Approaches:

Hydroxyl Group Modifications:

Esterification and Etherification: The hydroxyl groups can be esterified (e.g., with benzoyl chloride or its analogs to introduce UV-absorbing chromophores) greyhoundchrom.com or etherified. Regioselective modifications are often achieved through protection-deblocking strategies. For example, selective protection of the 3- and 4'-hydroxyl groups of pyridoxine via ketal formation, followed by benzylation, allows for subsequent functionalization thieme-connect.com. Chlorination of the 4'-hydroxy group has also been reported using thionyl chloride, allowing for further derivatization at this position with alkylamines or alkanethiols thieme-connect.com.

Phosphorylation: Pyridoxine can be phosphorylated, notably at the 5'-position, to form pyridoxine 5'-phosphate, a precursor to the biologically active pyridoxal 5'-phosphate (PLP) wikipedia.orgnih.gov. This is typically an enzymatic conversion in biological systems, but chemical phosphorylation routes exist for related compounds google.com.

Modification of the 2-Methyl Group: The 2-methyl group of pyridoxol (pyridoxine) can be replaced with various other substituents, including electron-donating groups like 2-amino and 2-methylamino, or electron-withdrawing groups such as 2-carboxyl, 2-carboxamide, and 2-halo groups nih.gov. A key intermediate for such modifications can be 3-O-benzyl-α4,α5-O-isopropylidene-α2-pyridoxol or its corresponding 2-aldehyde nih.gov.

Synthesis of Schiff Bases and Metal Complexes from Pyridoxal Moieties

Pyridoxal, an aldehyde form of vitamin B6, is a highly reactive compound due to its aldehyde group at position 4' nih.gov. This aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines), characterized by a C=N bond chemmethod.comoiccpress.comgoogle.com.

Synthesis of Schiff Bases: Schiff bases derived from pyridoxal are synthesized by refluxing an equimolar quantity of pyridoxal (often as its hydrochloride salt) with a primary amine in an appropriate solvent, such as ethanol (B145695) or methanol (B129727) chemmethod.comoiccpress.com. A catalyst, such as a small amount of ethanolic NaOH, may be used to adjust the pH and facilitate the reaction chemmethod.com. The reaction typically proceeds for several hours, and the resulting Schiff base can be isolated by filtration, washing, and recrystallization chemmethod.com. For example, a Schiff base has been synthesized by reacting pyridoxal hydrochloride with 2-aminobenzothiazole (B30445) chemmethod.com or 2,3-diaminopyridine (B105623) oiccpress.com. Another example involves the condensation of pyridoxal with p-aminoacetanilide google.com.

Synthesis of Metal Complexes: Pyridoxal-derived Schiff bases are excellent ligands for forming coordination compounds with various transition metal ions due to their multiple potential coordination sites, including the phenolate (B1203915) oxygen, imine nitrogen, and sometimes sulfur atoms (if present in the amine moiety) mdpi.comfrontiersin.org. Pyridoxine itself can also act as a bidentate ligand, coordinating through the pyridine (B92270) nitrogen and the oxygen of the 5'-hydroxymethyl group tandfonline.comjocpr.com.

The synthesis of metal complexes typically involves mixing aqueous or alcoholic solutions of the pyridoxal-derived Schiff base ligand and a metal salt (e.g., metal chloride, sulfate, or nitrate) frontiersin.orgtandfonline.comjocpr.com. The mixture is often stirred and heated to facilitate complexation. The resulting colored complexes can be isolated by filtration, washed, and purified by recrystallization tandfonline.com.

Examples of Metal Complexes and Coordination:

Pyridoxine has been shown to form stable octahedral metal complexes with transition metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), with the general formula M(PD)₂(H₂O)₂₂. In these complexes, pyridoxine acts as a bidentate ligand, coordinating through the deprotonated phenolic oxygen at position 3 and the oxygen of the hydroxymethyl group at position 4' jocpr.com.

Pyridoxal-benzoylhydrazone, a Schiff base, forms Cu(II) complexes where the ligand coordinates tridentate through the ONS-donor system, resulting in distorted square pyramidal geometries frontiersin.org.

Cobalt(III) complexes have been synthesized using iminic ligands derived from pyridoxal hydrochloride and anilines with thioether functions. These ligands coordinate to the cobalt center via a phenolate oxygen atom, an imine nitrogen atom, and a thioether sulfur atom mdpi.com.

The formation of these metal complexes is significant for exploring their diverse properties, including catalytic activity and biological applications chemmethod.commdpi.comfrontiersin.org.

Emerging Research Areas and Unexplored Dimensions

Investigation of Novel Enzymatic Transformations Involving Pyridoxine (B80251) 3-sulfate

The formation of pyridoxine 3-sulfate involves the sulfation of pyridoxine, a process generally considered a detoxification mechanism where sulfate (B86663) conjugation neutralizes reactive hydroxyl groups to facilitate excretion wikipedia.orgthegoodscentscompany.com. While sulfation of phenol (B47542) groups is a well-established biochemical reaction, the specific enzymes (sulfotransferases) responsible for the 3-sulfation of pyridoxine leading to this compound have not been extensively characterized. Early studies noted this observation as a novel finding in vitamin B6 metabolism, suggesting that the precise enzymatic machinery involved remains an emerging area for detailed investigation thegoodscentscompany.com.

Further research could focus on:

Identification and characterization of pyridoxine 3-sulfotransferases: Elucidating the specific enzymes that catalyze the transfer of a sulfate group to the 3-hydroxyl position of pyridoxine. This would involve isolating and purifying these enzymes from relevant biological sources, such as feline liver or kidney tissues, where this metabolic pathway is prominent.

Mechanistic studies of sulfation: Detailed kinetic and structural analyses of these enzymes could reveal the molecular mechanisms governing substrate recognition and catalytic activity.

Comparative enzymology: Comparing the sulfotransferases involved in this compound formation across different species could provide insights into the evolutionary divergence of vitamin B6 metabolism and the factors driving species-specific detoxification pathways.

Interplay with Other Central Metabolic Pathways

This compound is predominantly viewed as an inactive end-product destined for excretion wikipedia.orgthegoodscentscompany.com. This contrasts sharply with the biologically active forms of vitamin B6, such as pyridoxal (B1214274) 5'-phosphate (PLP), which serve as essential coenzymes for over 100 enzymatic reactions, primarily in amino acid metabolism, neurotransmitter synthesis, and other fundamental physiological processes wikipedia.orghmdb.canih.govuni.lu.

Despite its current classification as an excretory metabolite, unexplored dimensions exist regarding its potential interplay with other central metabolic pathways:

Subtle signaling or regulatory roles: While unlikely to be a direct coenzyme, it is conceivable that this compound, or its transient intermediates, might exert subtle regulatory or signaling effects on certain cellular processes, particularly in the species where it is highly abundant. This would require highly sensitive analytical techniques and targeted cellular assays.

Species-specific metabolic adaptations: The pronounced species differences in vitamin B6 metabolism, with cats producing significant amounts of this compound and pyridoxal 3-sulfate while humans primarily excrete 4-pyridoxic acid, suggest evolutionary adaptations wikipedia.orgthegoodscentscompany.com. Understanding the selective pressures that led to these distinct metabolic profiles could provide insights into broader metabolic regulation.

The following table illustrates the major urinary vitamin B6 metabolites observed in domestic cats:

| Metabolite | Approximate % of Excreted Dose (after pyridoxine supplementation) wikipedia.orgthegoodscentscompany.com |

| This compound | 50% |

| Pyridoxal 3-sulfate | 25% |

| N-methylpyridoxine | 25% |

| Pyridoxic acid | Minor |

Development of Advanced In Vitro and Ex Vivo Research Models

The observed diversity in vitamin B6 metabolism across species underscores the importance of developing and utilizing advanced in vitro and ex vivo research models tailored to specific biological systems thegoodscentscompany.com. Traditional in vivo studies, while valuable, can be complex and may not always provide the granular mechanistic insights required to understand the unique metabolism of compounds like this compound.

Future research could leverage:

Species-specific cell lines and tissue explants: Establishing and characterizing cell lines or primary tissue explants (e.g., liver, kidney) from species that produce significant amounts of this compound, such as domestic cats, would provide controlled environments to study its synthesis, degradation, and potential interactions without systemic confounding factors fishersci.ficenmed.com.

Recombinant enzyme systems: Developing recombinant expression systems for candidate sulfotransferases and other enzymes potentially involved in this compound metabolism would enable detailed biochemical characterization, including substrate specificity, cofactor requirements, and kinetic parameters.

Organ-on-a-chip and microfluidic platforms: Advanced in vitro models, such as organ-on-a-chip systems, could mimic the complex physiological environment of specific organs (e.g., liver or kidney) involved in this compound metabolism, allowing for more physiologically relevant studies of its fate and interactions fishersci.se.

Ex vivo perfusion models: Perfused organ models (e.g., isolated perfused liver or kidney) could offer a bridge between in vitro and in vivo studies, allowing for the investigation of this compound metabolism within an intact, functional organ context, while still maintaining experimental control over inputs and outputs cenmed.com.

These advanced models would be instrumental in dissecting the precise enzymatic pathways, identifying novel metabolic intermediates, and exploring any subtle biological roles of this compound, thereby expanding the understanding of vitamin B6 metabolism beyond its well-established coenzyme functions.

Q & A

Basic: What analytical methods are recommended for quantifying pyridoxine 3-sulfate in complex biological matrices?

Methodological Answer:

High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy is commonly used, with robust regression models (e.g., RANSAC) to handle spectral overlaps. Calibration curves should be validated using spiked biological samples to account for matrix effects. For statistical rigor, employ ANOVA to assess inter-group variability and quadratic regression for dose-response relationships .

Advanced: Q. How can researchers resolve overlapping UV-Vis spectra when co-analyzing this compound with structurally similar vitamers? Use outlier-resistant regression models like RANSAC or Theil-Sen, which minimize the influence of spectral interference. Compare p-values from Wilcoxon rank tests to evaluate model performance, prioritizing methods with non-significant differences (p > 0.05) between predicted and experimental values .

Basic: What are the established protocols for synthesizing this compound in laboratory settings?

Methodological Answer:

Two primary approaches exist:

Enzymatic sulfation : Use sulfotransferases with pyridoxine and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as substrates. Monitor reaction progress via thin-layer chromatography.

Chemical synthesis : React pyridoxine with chlorosulfonic acid in anhydrous conditions, followed by purification via ion-exchange chromatography. Validate products using NMR and mass spectrometry .

Advanced: Q. How can substrate specificity be optimized for enzymatic synthesis of this compound? Conduct kinetic analyses (Km, Vmax) using mutated sulfotransferase variants. Employ site-directed mutagenesis to alter active-site residues, and compare catalytic efficiency via stopped-flow spectrophotometry. Reference structural data from crystallographic studies to guide mutagenesis targets .

Basic: What statistical approaches are appropriate for analyzing this compound bioactivity data?

Methodological Answer:

Use one-way ANOVA to compare treatment groups, followed by Tukey’s post-hoc test for pairwise comparisons. For non-linear relationships (e.g., dose-response), apply quadratic regression models to estimate optimal concentrations (e.g., 95% of maximal response) .

Advanced: Q. How should researchers address contradictions in reported bioactivity across studies? Perform meta-analysis with heterogeneity testing (I² statistic) to identify confounding variables (e.g., assay conditions, cell lines). Use subgroup analysis to stratify data by experimental parameters, and employ funnel plots to assess publication bias .

Basic: How can thermodynamic properties of this compound be characterized?

Methodological Answer:

Direct calorimetry under controlled ionic strength conditions (e.g., 0.1–0.5 M NaCl) measures enthalpy changes during dissociation. Construct equilibrium diagrams to identify dominant species at varying pH levels. Calculate standard Gibbs free energy (ΔG°) using van’t Hoff plots .

Advanced: Q. What experimental designs quantify the impact of electrolyte concentration on this compound dissociation? Vary background electrolyte concentrations (NaCl, KCl) systematically and measure dissociation constants (pKa) via potentiometric titration. Use Debye-Hückel theory to correct for ionic strength effects and derive activity coefficients .

Basic: What in vitro models are suitable for studying this compound transport mechanisms?

Methodological Answer:

Xenopus laevis oocytes expressing solute carrier transporters (e.g., OATP1A2) are incubated with radiolabeled this compound. Measure uptake kinetics over time (15–60 minutes) and normalize to water-injected controls. Data should be fitted to Michaelis-Menten equations to derive Km and Vmax .

Advanced: Q. How can researchers model competitive inhibition during this compound cellular uptake? Co-incubate oocytes with structural analogs (e.g., estrone-3-sulfate) at varying concentrations. Analyze data using Dixon plots to determine inhibition constants (Ki). Validate findings with siRNA-mediated transporter knockdown .

Guidelines for Research Design

- Literature Review : Identify gaps using frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

- Data Reporting : Include raw datasets, cross-tabulated results, and methodological appendices (e.g., questionnaires, spectral calibration curves) to ensure reproducibility .

- Peer Review Preparation : Preemptively address common pitfalls (e.g., overgeneralized hypotheses, insufficient power analysis) using checklists from evidence-based guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.